molecular formula C22H34N2O3 B12295855 Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Cat. No.: B12295855
M. Wt: 374.5 g/mol
InChI Key: QOVRNWKCONNTEW-UHFFFAOYSA-N
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Description

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is a sophisticated spirocyclic chemical intermediate of significant interest in medicinal chemistry, particularly in the development of compounds targeting G protein-coupled receptors (GPCRs) . Its primary research value lies in its role as a precursor in the synthesis of novel kappa opioid receptor (KOR) antagonists and other biased ligands for opioid receptors. The unique 1-oxa-9-azaspiro[5.5]undecane scaffold provides a three-dimensional, rigid framework that is highly valuable for exploring structure-activity relationships and for achieving selectivity over related receptor subtypes. Researchers utilize this intermediate to develop potential therapeutics aimed at treating neuropsychiatric disorders and pain conditions without the adverse effects, such as dysphoria and sedation, associated with traditional opioid drugs. The structural complexity of this compound allows for precise modifications to fine-tune pharmacological properties, including efficacy, signaling bias, and metabolic stability, making it a critical tool for advancing the next generation of safer and more effective neurotherapeutics .

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(2-phenyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

InChI

InChI=1S/C22H34N2O3/c1-5-24(20(25)27-21(2,3)4)18-15-19(17-9-7-6-8-10-17)26-22(16-18)11-13-23-14-12-22/h6-10,18-19,23H,5,11-16H2,1-4H3

InChI Key

QOVRNWKCONNTEW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC(OC2(C1)CCNCC2)C3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Hydroxyamide Precursors

A common strategy for 1-oxa-4-azaspiro systems involves oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis. For example:

  • Intermediate preparation : React 4-aminophenol with α-hydroxy acids (e.g., lactic acid) to form hydroxyamides.
  • Cyclization : Treat with PhI(OAc)₂ (2 equiv) and Cu[(CH₃CN)₄]ClO₄ (0.05 equiv) in dichloromethane (DCM) at room temperature.
    Yield : 60–75% for analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.

Reductive Amination for Azaspiro Rings

For saturated spiro systems, reductive amination of ketones with primary amines is effective:

  • Ketone synthesis : Oxidize a hydroxylated intermediate using pyridinium dichromate (PDC) in DCM.
  • Reductive amination : React with ethylamine in the presence of NaBH₄ or NaBH(OAc)₃.
    Conditions : THF, 60°C, followed by NaBH₄ at room temperature.
    Yield : 60–70% for tert-butyl 4-((4-methylpyridin-2-yl)amino)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Ethyl group introduction :

  • N-Alkylation : Use ethyl bromide or iodide with NaH in DMF at 0°C to 25°C.
  • Buchwald–Hartwig coupling : For aromatic ethyl groups, employ palladium catalysis.
    Yield : 46–75% for O-alkylated spiro derivatives.

Carbamate Formation

Boc Protection of Secondary Amines

The tert-butyl carbamate (Boc) group is installed via:

  • Reagents : Boc anhydride (Boc₂O) with a base (e.g., Et₃N or DMAP) in DCM or THF.
  • Conditions : 0°C to room temperature, 2–12 hours.
    Yield : 70–90% for Boc-protected spiro amines.

Coupling Carbamoyl Chlorides

Alternative method for sterically hindered amines:

  • Generate isocyanate : Treat acyl azides with heat or PhI(OAc)₂.
  • Quench with tert-butanol : Form Boc-protected carbamate.
    Yield : 50–65% for Curtius rearrangement-derived carbamates.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Spiro ring formation : Oxidative cyclization of hydroxyamide.
  • Methylation : SN2 displacement of mesylated intermediate.
  • Ethylation : N-Alkylation with ethyl bromide.
  • Boc protection : React with Boc₂O.
    Overall yield : ~35% (estimated from stepwise yields).

Route 2: Reductive Amination Approach

  • Ketone synthesis : PDC oxidation of hydroxylated spiro compound.
  • Reductive amination : With ethylamine and NaBH₄.
  • Methylation : Grignard addition to ketone intermediate.
  • Carbamate installation : Boc₂O/Et₃N in DCM.
    Overall yield : ~28% (lower due to multiple steps).

Optimization and Challenges

Regioselectivity in Alkylation

  • Issue : Competing O- vs. N-alkylation in spiro systems.
  • Solution : Use bulky bases (e.g., KOtBu) to favor N-alkylation.

Carbamate Stability

  • Issue : Boc cleavage under acidic or high-temperature conditions.
  • Mitigation : Conduct final Boc protection after introducing sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Research indicates that compounds similar to tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate exhibit significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key applications include:

  • Pain Management : The compound may interact with sigma receptors and mu-opioid receptors, suggesting potential applications in pain relief and management of neurological disorders.
  • Antimicrobial Properties : Studies have shown that spirocyclic compounds often possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds reveals its unique structural features and potential advantages:

Compound NameStructure TypeNotable FeaturesUnique Aspects
Tert-butyl N-(9-imino)-9-thiaspiro[5.5]undecanSpirocyclicContains sulfur; potential for different biological activityDifferent heteroatom configuration
Tert-butyl 3-(4-bromophenyl)piperazinePiperazine derivativeExhibits distinct pharmacological propertiesLacks spirocyclic structure
Ethyl 4-(trifluoromethyl)phenylcarbamateCarbamateSimple structure; less complex interactionsDoes not contain a spirocyclic framework

This comparison illustrates that while there are many related compounds, this compound's unique combination of structural features positions it as a potentially valuable candidate in drug discovery and development efforts.

Case Studies and Research Findings

Several studies have explored the applications of compounds with similar structures:

  • Anticancer Activity : Research has indicated that certain derivatives within the carbamate class show promise as anticancer agents, exhibiting significant cytotoxicity against various cancer cell lines. For instance, derivatives from similar scaffolds have demonstrated inhibitory effects on growth in leukemia and CNS cancer cell lines, suggesting potential for further development in cancer therapeutics .
  • Local Anesthetic Properties : Carbamates are known for their local anesthetic effects, influencing cardiovascular functions and membrane fluidity. Compounds similar to this compound have been studied for their ability to modulate membrane dynamics, which correlates with anesthetic activity .
  • Antimicrobial Applications : The efficacy of carbamate derivatives against pathogens has been documented, with certain compounds demonstrating superior activity compared to established antibiotics. This highlights the potential for developing new antimicrobial agents based on the structural framework provided by this compound .

Mechanism of Action

The mechanism of action of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Spirocyclic Carbamates

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Yield/Purity Reference
Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate 1-oxa-9-azaspiro[5.5]undecane Ethyl (carbamate), 2-methyl Carbamate, ether, amine Not reported Target compound
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate 1-azaspiro[5.5]undecane Phenyl Carbamate, amine 32% yield
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 9-oxa-1-azaspiro[5.5]undecane Methyl Carbamate, ether, amine Not reported
Tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate Piperidine Methyl Carbamate CAS: 1799311-98-0
Tert-butyl N-(6-bromohexyl) carbamate Linear alkyl chain Bromohexyl Carbamate, bromide 44–55% yield
Key Observations:

Ring Heteroatoms : The target compound contains a 1-oxa-9-azaspiro core, while analogs like Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate lack the ether oxygen, altering electronic properties and solubility .

Synthetic Accessibility : Yields for spirocyclic analogs (e.g., 32% for the phenyl derivative) suggest challenges in spiro ring formation, likely due to steric hindrance or competing pathways .

Spectroscopic and Physicochemical Properties

NMR Data Comparison:
Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals
This compound Not reported Not reported
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate 7.32–7.25 (m, 2H, aromatic), 1.49 (s, 9H) 155.6 (C=O), 147.4 (aromatic C)
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 3.51 (t, J = 6.0 Hz, 2H), 1.68–1.55 (m, 6H) 79.3 (spiro C), 28.8 (tert-butyl CH₃)
Notable Differences:
  • The phenyl-substituted analog shows distinct aromatic proton signals absent in the target compound.
  • Methyl groups in the spiro ring (e.g., δ 1.49 ppm for tert-butyl) are consistent across analogs, confirming successful carbamate protection .

Biological Activity

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The compound's molecular formula is C14H26N2O4C_{14}H_{26}N_{2}O_{4} with a molecular weight of approximately 318.43 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl group and an ethyl carbamate moiety , which enhance its chemical reactivity and biological activity. The spirocyclic framework is significant as it influences the interaction with various biological targets, including receptors in the central nervous system (CNS).

Feature Description
Molecular FormulaC14H26N2O4C_{14}H_{26}N_{2}O_{4}
Molecular Weight318.43 g/mol
Structural HighlightsTert-butyl, ethyl carbamate, spirocyclic structure

Research indicates that this compound may interact with various receptors in the CNS, particularly sigma receptors and mu-opioid receptors. These interactions suggest potential applications in pain management and treatments for neurological disorders . Additionally, spirocyclic compounds like this one have been associated with antimicrobial and anti-inflammatory properties, broadening their therapeutic scope .

Antimicrobial Properties

Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, research on spirocyclic compounds has demonstrated their effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound could modulate inflammatory pathways. Spirocyclic derivatives have been documented to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Studies

  • Pain Management Applications :
    • A study involving a related compound demonstrated efficacy in reducing pain responses in animal models by targeting mu-opioid receptors . This suggests that this compound could be explored for similar therapeutic applications.
  • Chronic Kidney Disease :
    • Another study identified related spirocyclic compounds as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in kidney function regulation. These compounds showed oral bioavailability and significant effects in reducing serum creatinine levels in rat models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other structurally related compounds is useful:

Compound Name Structure Type Notable Features Unique Aspects
Tert-butyl N-(9-imino)-9-thiaspiro[5.5]undecanSpirocyclicContains sulfur; different biological activityDifferent heteroatom configuration
Tert-butyl 3-(4-bromophenyl)piperazinePiperazine derivativeDistinct pharmacological propertiesLacks spirocyclic structure
Ethyl 4-(trifluoromethyl)phenylcarbamateCarbamateSimple structure; less complex interactionsDoes not contain a spirocyclic framework

This comparison highlights how the unique combination of structural features in this compound positions it as a potentially valuable candidate for drug discovery and development.

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